N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, also known as N-benzyl-2-AAT, is an organic compound derived from a benzyl group, a 2-amino-1,3-thiazole group, and a 4-methylphenylcarbamoyl group. N-benzyl-2-AAT has been studied extensively due to its potential applications in the field of medicinal chemistry. In the present review, the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed.
Scientific Research Applications
Antioxidant Properties
Compounds related to the thiazole ring, such as this one, have been found to act as antioxidants . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Anticonvulsant and Neuroprotective Properties
Thiazole derivatives have been found to have anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Antitumor or Cytotoxic Properties
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in the treatment of cancer.
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production.
Mechanism of Action
Mode of Action
. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .
Biochemical Pathways
, which can influence various biochemical pathways.
Result of Action
properties
IUPAC Name |
N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAPGZDGANUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
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